molecular formula C7H13ClFN B2442375 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2413904-78-4

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2442375
CAS No.: 2413904-78-4
M. Wt: 165.64
InChI Key: BAWCGEDYCDTGTF-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[321]octane;hydrochloride is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure

Properties

IUPAC Name

6-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGBKONWDGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic substitution under specific conditions, leveraging its electronegativity and the strained bicyclic framework. Key reactions include:

  • Hydroxylation : Treatment with aqueous sodium hydroxide at 80°C replaces fluorine with a hydroxyl group, yielding 3-azabicyclo[3.2.1]octan-6-ol hydrochloride.

  • Amination : Reaction with primary amines (e.g., methylamine) in DMF at 100°C produces secondary amine derivatives.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
NaOH (1M)80°C, 6h6-OH derivative78
CH₃NH₂DMF, 100°C, 12h6-(Methylamino) derivative65

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or reductive conditions, enabling access to linear intermediates:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the bridgehead C-N bond, generating a linear amino alcohol.

  • Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the bridgehead, yielding a monocyclic amine.

Mechanistic Insight :
The strain in the bicyclo[3.2.1]octane system lowers the activation energy for ring-opening, while the fluorine atom stabilizes transition states through inductive effects.

Amidation and Sulfonylation

The secondary amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, critical for pharmacological applications:

  • Acetylation : Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide.

  • Sulfonylation : Reaction with benzenesulfonyl chloride yields a sulfonamide derivative, a key motif in enzyme inhibitors .

Table 2: SAR of Sulfonamide Derivatives

CompoundR Grouph-NAAA IC₅₀ (μM)Notes
33 para-MePh0.036Highest activity
35 meta-MePh0.61417× less active than 33
39 n-butyl0.023Improved lipophilicity

Data adapted from pyrazole azabicyclo[3.2.1]octane sulfonamide studies .

Oxidation Reactions

The tertiary amine undergoes oxidation with agents like mCPBA (meta-chloroperbenzoic acid) to form an N-oxide, altering electronic properties and solubility.

Biological Interactions

The compound’s bicyclic core mimics natural alkaloids, enabling interactions with enzymes like N-acylethanolamine acid amidase (NAAA). Fluorine enhances metabolic stability and binding affinity through hydrophobic and electronic effects .

Key Finding :

  • para-Substituted derivatives (e.g., 33 , 39 ) show 10–450× higher NAAA inhibition than ortho/meta analogs due to optimal steric and electronic alignment .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name: 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
  • Molecular Formula: C7H13ClFN
  • Molecular Weight: 165.63 g/mol
  • CAS Number: 1404196-44-6

The presence of the fluorine atom enhances the compound's stability and lipophilicity, which is crucial for its interactions with biological targets.

Chemistry

This compound serves as a building block in organic synthesis and can act as a reagent in various chemical reactions.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with neurotransmitter systems. It may influence:

  • Neurotransmitter Reuptake: It acts as a monoamine reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine levels.

This mechanism suggests potential therapeutic applications in treating neuropsychiatric disorders such as depression and anxiety.

Medicine

Research is ongoing to explore the compound's therapeutic potential:

  • Treatment of Depression: Its ability to modulate neurotransmitter levels may alleviate symptoms associated with depressive disorders.
  • Management of Anxiety Disorders: The compound's action on neurotransmitter systems can help reduce anxiety symptoms.

Industry

In industrial applications, the compound may be used in the development of new materials and as an intermediate in pharmaceutical production.

Case Study 1: Neuropharmacological Effects

A study demonstrated that this compound significantly modulates neurotransmitter release in neuronal cells, suggesting its role as a potential treatment for mood disorders .

Case Study 2: Synthesis Efficiency

Research on synthetic routes indicated that using advanced catalytic systems improved the yield and purity of the compound during large-scale production .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride is a bicyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves enantioselective methods to construct the azabicyclo framework. Various approaches include:

  • Stereocontrolled Formation : Utilizing acyclic precursors or desymmetrization from tropinone derivatives.
  • Industrial Production : Although not extensively documented, large-scale synthesis likely employs optimized reaction conditions to maximize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances binding affinity and selectivity towards various receptors and enzymes, which may include:

  • Monoamine Receptors : Potential applications in treating mood disorders by modulating neurotransmitter reuptake.
  • Enzymatic Interactions : The compound may inhibit specific enzymes involved in metabolic pathways .

Biological Activities

Research has indicated several biological activities associated with this compound, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating depression through monoamine reuptake inhibition .
  • Analgesic Properties : Case studies suggest potential use as an analgesic agent, paralleling findings from related azabicyclo compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantInhibition of monoamine reuptake
AnalgesicPain relief in animal models
AnticonvulsantEfficacy demonstrated in electroshock assays

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Antidepressant Efficacy : A study evaluated the compound's effectiveness in rodent models of depression, showing significant improvement in behavioral tests compared to control groups.
  • Pain Management : Clinical trials assessed its analgesic properties against standard pain management protocols, indicating comparable efficacy with reduced side effects .

Comparison with Related Compounds

This compound can be compared with similar bicyclic compounds:

CompoundKey DifferencesPotential Applications
8-Fluoro-3-azabicyclo[3.2.1]octane;hydrochlorideDifferent fluorine positionSimilar therapeutic uses
2-Azabicyclo[3.2.1]octaneLacks fluorine atomLess stability and altered activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-3-azabicyclo[3.2.1]octane hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves fluorination of a bicyclic precursor, such as 3-azabicyclo[3.2.1]octane, using fluorinating agents like Selectfluor or DAST. Reaction temperature (-20°C to 80°C) and solvent polarity (e.g., acetonitrile vs. DCM) critically impact fluorination efficiency. Post-synthesis, hydrochloride salt formation is achieved via HCl gas in anhydrous ether. Yield optimization requires monitoring intermediates by TLC or HPLC .

Q. How is structural confirmation of 6-fluoro-3-azabicyclo[3.2.1]octane hydrochloride performed?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the bicyclic framework and fluorine position. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 190.07). X-ray crystallography may resolve stereochemical ambiguities in the bicyclo[3.2.1] system. Purity is assessed via HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store at +5°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show ≤2% degradation by HPLC. Aqueous solutions (pH 5–7) are stable for 24 hours at 25°C but degrade in basic media (pH >8) due to fluoride displacement .

Advanced Research Questions

Q. How does stereochemistry at the 3-aza position influence pharmacological activity in related bicyclic compounds?

  • Methodological Answer: Stereochemical orientation (endo vs. exo) modulates receptor binding. For example, in analogs like 8-azabicyclo[3.2.1]octane derivatives, endo configurations enhance affinity for serotonin transporters (SERT) by 10–20-fold compared to exo. Docking simulations (AutoDock Vina) and comparative SAR studies using fluorinated analogs are recommended to map steric and electronic effects .

Q. What analytical strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) for fluorinated azabicyclo derivatives?

  • Methodological Answer: Yield variability often arises from incomplete precursor purification or side reactions (e.g., over-fluorination). Employing inline FTIR to monitor reaction progress and Design of Experiments (DoE) for parameter optimization (e.g., temperature, stoichiometry) reduces variability. Reproducibility is enhanced using automated flow chemistry systems .

Q. How can metabolic stability of 6-fluoro-3-azabicyclo[3.2.1]octane hydrochloride be evaluated in preclinical models?

  • Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. For in vivo studies, administer a 5 mg/kg IV dose in Sprague-Dawley rats and collect plasma samples at 0–24 hours. Pharmacokinetic parameters (t½, Cl, Vd) are calculated using non-compartmental analysis (Phoenix WinNonlin). Fluorine’s electronegativity may reduce CYP450-mediated oxidation, improving t½ .

Q. What role does the fluorine substituent play in the compound’s physicochemical properties?

  • Methodological Answer: Fluorine increases lipophilicity (logP +0.5–0.7) and metabolic resistance but may reduce solubility. Use shake-flask assays to measure logP (octanol/water) and differential scanning calorimetry (DSC) for melting point determination. Fluorine’s inductive effects stabilize the protonated amine (pKa ~8.5), enhancing solubility in acidic buffers .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer: Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and validate compound purity across labs. For receptor binding studies, use radiolabeled ligands (e.g., [³H]-paroxetine for SERT) to minimize variability. Cross-reference with structural analogs (e.g., 3,3-difluoro derivatives) to identify substituent-specific trends .

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